

Structural Characterization Guide: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

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Compound of Interest

Compound Name: 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
CAS No.: 1391207-37-6
Cat. No.: B1434051

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Executive Summary

3-(3-Methylpyridin-2-yl)cyclohexan-1-one presents a classic stereochemical challenge in drug development. As a flexible cyclohexanone ring substituted at the C3 position with a basic pyridine moiety, it possesses a single chiral center that dictates its pharmacological efficacy.

While NMR and Chiral HPLC are standard for purity and relative quantification, they often fail to provide unambiguous absolute configuration (R vs. S) without extensive derivatization. Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" product for this analysis, offering atomic-resolution certainty. This guide compares the performance of SC-XRD against its alternatives, providing experimental protocols for crystallizing this challenging, low-melting intermediate.

Performance Comparison: SC-XRD vs. Alternatives

The following table objectively compares the "product" (SC-XRD data) against primary alternatives for determining the stereochemistry of **3-(3-Methylpyridin-2-yl)cyclohexan-1-one**.

Feature	SC-XRD (The Product)	NMR (Chiral Shift/Mosher)	Vibrational Circular Dichroism (VCD)
Primary Output	3D Atomic Coordinates & Absolute Configuration (Flack Parameter)	Relative diastereomeric excess; chemical shift perturbations	Calculated vs. Experimental IR spectra match
Certainty Level	Absolute (100%) - Direct visualization.	Inferential - Relies on conformational assumptions.	High - But dependent on accurate DFT calculations.
Sample State	Solid Single Crystal (Required).	Solution (CDCl ₃ , DMSO-d ₆).	Solution (CDCl ₃ , CCl ₄).
Sample Requirement	~0.1 - 0.5 mg (recoverable).	~5 - 10 mg.	~5 - 10 mg (high conc).
Difficulty	High - Free base is likely an oil; requires salt formation.	Medium - Requires derivatization with chiral acids.	Medium - No derivatization, but complex data analysis.
Turnaround	1-3 Days (once crystal is obtained).	4-8 Hours.	1-2 Days (computation time).

The Challenge: Crystallizing the "Uncrystallizable"

The free base of **3-(3-Methylpyridin-2-yl)cyclohexan-1-one** is typically an oil or low-melting solid due to the conformational flexibility of the cyclohexanone ring and the lack of strong intermolecular hydrogen bond donors.

The Solution: Chiral Salt Formation To generate X-ray quality crystals, you must exploit the basic nitrogen on the pyridine ring (pKa ~5-6). The protocol below utilizes L-Tartaric acid or Dibenzoyl-L-tartaric acid, which serve two purposes:

- Kinetic Resolution: Preferential crystallization of one enantiomer.
- Lattice Rigidity: Introducing strong H-bond networks to facilitate crystal packing.

Experimental Protocol: Co-Crystallization Screen

- Stoichiometry: Prepare a 1:1 molar ratio of the substrate (189.25 g/mol) and the chiral acid (e.g., Dibenzoyl-L-tartaric acid, 358.34 g/mol).
- Solvent Selection: Use a binary system.
 - Solvent A (Good): Methanol or Ethanol (dissolves both).
 - Solvent B (Poor): Diethyl ether or Hexane (vapor diffusion).
- Procedure:
 - Dissolve 20 mg of substrate in 0.5 mL MeOH.
 - Add 1 equivalent of acid dissolved in 0.5 mL MeOH.
 - Filter through a 0.22 μm PTFE syringe filter into a clean vial.
 - Place the open vial inside a larger jar containing 5 mL of Diethyl ether (Vapor Diffusion method).
 - Seal the outer jar and leave undisturbed at 4°C for 3-7 days.
- Observation: Look for birefringent prisms or needles under polarized light.

Expected X-ray Data Parameters

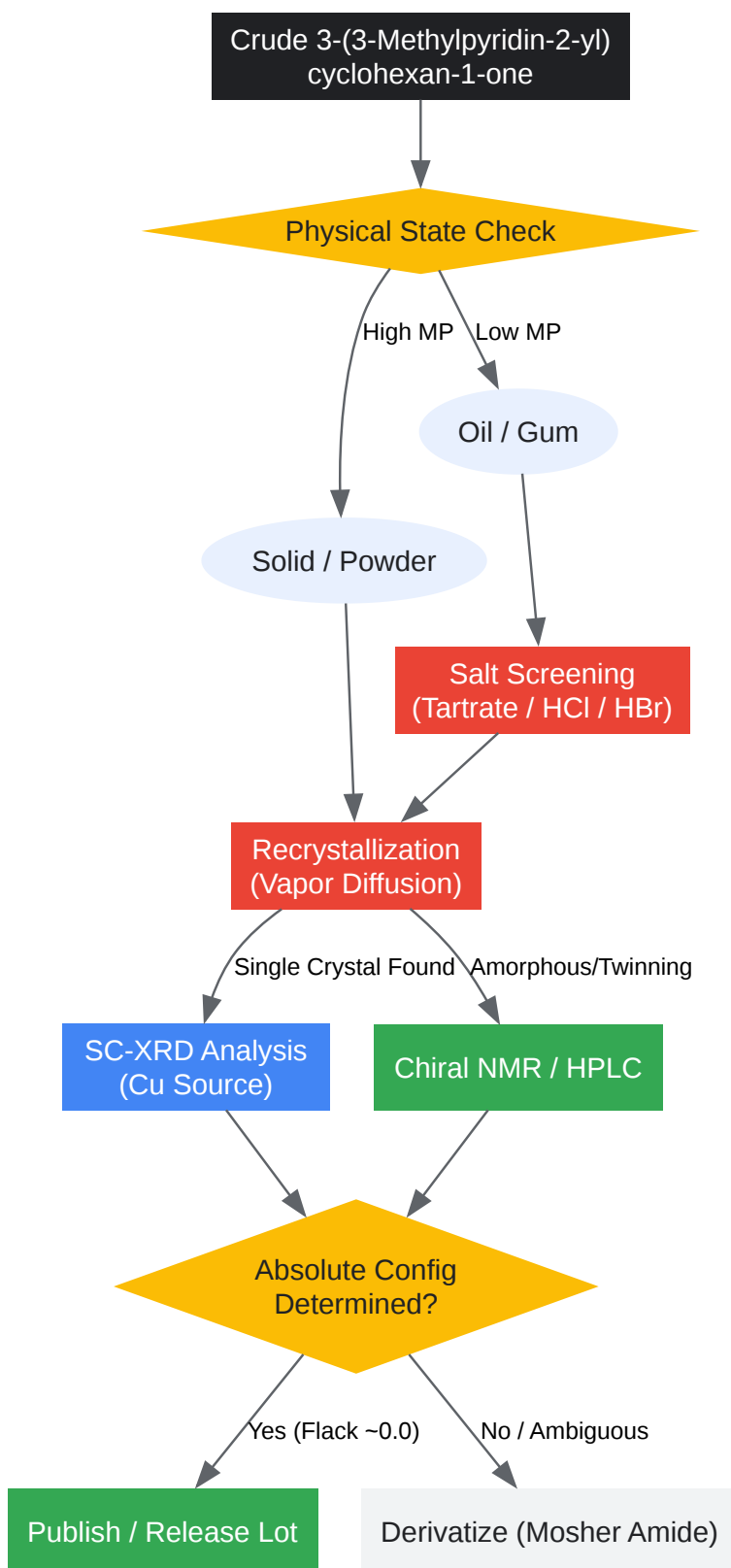
When successful, the X-ray data for the salt form of this scaffold typically exhibits the following characteristics. Use these parameters to validate your preliminary diffraction data.

- Crystal System: Orthorhombic or Monoclinic (common for chiral salts).
- Space Group: Non-centrosymmetric (e.g., $P2_12_12_1$ or $P2_1$). Note: If the space group is centrosymmetric (e.g., $P2_1/c$), you have crystallized the racemate.
- Flack Parameter: Must be near 0.0 (e.g., -0.05 ± 0.08) for correct assignment. A value of 1.0 indicates inverted structure.

- Radiation Source: Cu K α ($\lambda = 1.54184 \text{ \AA}$) is mandatory. The anomalous scattering signal from Carbon, Nitrogen, and Oxygen is too weak with Mo radiation. If heavy atoms (Br, Cl) are not present in the salt, Cu radiation is the only way to determine absolute configuration reliably.

Strategic Workflow Diagram

The following diagram outlines the decision-making process for characterizing this molecule, highlighting where SC-XRD fits into the critical path.



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Figure 1: Decision matrix for structural characterization. SC-XRD is the preferred path for absolute configuration but requires successful salt formation.

References & Authority

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